molecular formula C11H15ClN2O2 B1452454 tert-Butyl (3-amino-4-chlorophenyl)carbamate CAS No. 885270-73-5

tert-Butyl (3-amino-4-chlorophenyl)carbamate

Cat. No. B1452454
M. Wt: 242.7 g/mol
InChI Key: DBQDDWSYKOTBGD-UHFFFAOYSA-N
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Description

“tert-Butyl (3-amino-4-chlorophenyl)carbamate” is a chemical compound. It is related to “tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate”, which has a CAS Number of 1695045-35-2 .


Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . For example, a general procedure for the N-boc protection of amines involves a solution of diboc, nano-Fe3O4, and the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The related compound “tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate” has a molecular weight of 285.77 .

Scientific Research Applications

1. Catalytic Processes

Tert-Butyl (3-amino-4-chlorophenyl)carbamate is utilized in catalytic processes. For instance, it's involved in the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines (Storgaard & Ellman, 2009). This highlights its role in complex chemical reactions where chirality and precision are vital.

2. Chemical Synthesis

This compound is integral in the synthesis of various chemicals. For example, it's used in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017). This demonstrates its utility in creating medically relevant substances.

3. Development of Novel Chemical Pathways

Researchers have explored tert-Butyl (3-amino-4-chlorophenyl)carbamate in developing new chemical pathways. A study discusses its role in the photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for assembling 3-aminochromones under mild conditions (Wang et al., 2022). This application is significant in expanding the methods available for complex organic synthesis.

4. Liquid Chromatographic Separation

In the field of analytical chemistry, the compound has been used in the development of liquid chromatography methods. Specifically, it has been involved in the chiral resolution of [4-amino-3-(4-chlorophenyl)butyric acid isomers, demonstrating its utility in separating complex mixtures (Vaccher et al., 1991).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The related compound “tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate” has a hazard statement of H302+H312+H332-H315-H319-H335 .

properties

IUPAC Name

tert-butyl N-(3-amino-4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQDDWSYKOTBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697656
Record name tert-Butyl (3-amino-4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-amino-4-chlorophenyl)carbamate

CAS RN

885270-73-5
Record name tert-Butyl (3-amino-4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Guan - 2020 - conservancy.umn.edu
The testis-specific bromodomain (BRDT) protein is a member of the Bromodomain and Extra-Terminal (BET) protein family. BRDT interacts with acetylated lysine (Kac) residues of …
Number of citations: 0 conservancy.umn.edu

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